1,3,8-Trichlorodibenzofuran

Environmental fate modelling Air–water partitioning Physicochemical property prediction

1,3,8-Trichlorodibenzofuran (PCDF-138, CAS 76621-12-0, molecular formula C₁₂H₅Cl₃O, molecular weight 271.53 g/mol) is a trichlorinated congener belonging to the polychlorinated dibenzofuran (PCDF) family, a group of 135 structurally related halogenated aromatic compounds. It carries chlorine substituents at ring positions 1, 3, and 8, placing it outside the subset of 2,3,7,8-substituted PCDFs that exhibit maximal aryl hydrocarbon receptor (AhR)-mediated toxicity.

Molecular Formula C12H5Cl3O
Molecular Weight 271.5 g/mol
CAS No. 76621-12-0
Cat. No. B13407154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,8-Trichlorodibenzofuran
CAS76621-12-0
Molecular FormulaC12H5Cl3O
Molecular Weight271.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(O2)C=C(C=C3Cl)Cl
InChIInChI=1S/C12H5Cl3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H
InChIKeyPHFSTDOPTZHECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,8-Trichlorodibenzofuran (CAS 76621-12-0): Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


1,3,8-Trichlorodibenzofuran (PCDF-138, CAS 76621-12-0, molecular formula C₁₂H₅Cl₃O, molecular weight 271.53 g/mol) is a trichlorinated congener belonging to the polychlorinated dibenzofuran (PCDF) family, a group of 135 structurally related halogenated aromatic compounds [1]. It carries chlorine substituents at ring positions 1, 3, and 8, placing it outside the subset of 2,3,7,8-substituted PCDFs that exhibit maximal aryl hydrocarbon receptor (AhR)-mediated toxicity [2]. This compound is not produced commercially but arises as an unwanted by-product of industrial thermal processes and chlorinated chemical manufacturing; it is classified as a persistent organic pollutant and is monitored in environmental matrices and combustion emissions [1][2].

Why Generic Substitution Fails for 1,3,8-Trichlorodibenzofuran: Position-Specific Partitioning, AhR Pharmacology, and Analytical Distinguishability


Within the PCDF congener series, the number and ring positions of chlorine substituents profoundly control air–water partitioning, lipophilicity, AhR binding affinity, and gas-chromatographic retention behaviour [1][2]. Consequently, 1,3,8-Trichlorodibenzofuran cannot be exchanged with another trichlorodibenzofuran isomer or with the prototypical 2,3,7,8-tetrachlorodibenzofuran (TCDF) without altering the experimental outcome. Differences in Henry’s Law constant translate into divergent environmental fate and headspace partitioning during sample preparation; variations in log P and bioconcentration factor (BCF) affect bioaccumulation modelling; and the absence of 2,3,7,8-chlorine substitution fundamentally changes AhR activation potency and toxicological profile [1][2][3]. The quantitative evidence below documents the measurable differences that justify congener-specific selection.

Quantitative Differentiation Evidence for 1,3,8-Trichlorodibenzofuran Against Key Comparators


Henry’s Law Constant Comparison Among Trichlorodibenzofuran Isomers and 2,3,7,8-TCDF

Based on QSPR-derived data from the same Govers & Krop (1998) compilation, 1,3,8-Trichlorodibenzofuran exhibits a Henry's Law constant (Hscp) of 4.2 × 10⁻¹ mol m⁻³ Pa⁻¹ at 298.15 K, which is higher than those of the isomeric 1,3,6- (3.3 × 10⁻¹), 1,3,7- (4.1 × 10⁻¹), and 2,4,8-trichlorodibenzofuran (3.2 × 10⁻¹), indicating greater volatility and lower aqueous solubility within the tri-chlorinated homologue group [1]. Compared with 2,3,7,8-TCDF, the most toxicologically significant PCDF, the QSPR-estimated Hscp for 1,3,8-Trichlorodibenzofuran (4.2 × 10⁻¹) is approximately 14% higher than the corresponding QSPR value for TCDF (3.7 × 10⁻¹) [1][2]. These differences are consequential for environmental multimedia modelling and for selecting appropriate purge-and-trap or headspace analytical conditions.

Environmental fate modelling Air–water partitioning Physicochemical property prediction

Octanol–Water Partition Coefficient (log P) and Bioconcentration Potential Versus 2,3,7,8-TCDF

The ACD/LogP predicted value for 1,3,8-Trichlorodibenzofuran is 6.00, whereas the experimentally referenced log Kow for 2,3,7,8-TCDF is 6.53, a difference of 0.53 log units [1]. This translates to a roughly 3.4-fold lower octanol–water partition coefficient for the target compound, reflecting its reduced lipophilicity and, consequently, a lower predicted bioconcentration factor (ACD/BCF ≈ 14,555) compared with TCDF (BCF typically estimated above 37,000) [2]. These data indicate that 1,3,8-Trichlorodibenzofuran will exhibit measurably different bioaccumulation behaviour, tissue distribution, and extraction recovery in lipid-rich matrices, a critical consideration for environmental monitoring and toxicokinetic studies.

Bioaccumulation assessment QSAR modelling Lipophilicity ranking

AhR Binding Affinity and Toxicological Potency: Class-Level Distinction Between 1,3,8-Substitution and 2,3,7,8-Substitution

The position of chlorine substituents on the dibenzofuran backbone critically determines AhR binding. Congeners chlorinated at positions 2, 3, 7, and 8, such as 2,3,7,8-TCDF, exhibit high AhR affinity and potent CYP1A induction, with reported TEF values of 0.1 relative to TCDD [1]. In contrast, congeners lacking this substitution pattern, including 1,3,8-Trichlorodibenzofuran, display substantially lower AhR-mediated activity [1][2]. While direct AhR EC₅₀ values for 1,3,8-Trichlorodibenzofuran have not been reported, the structurally related 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) shows an AhR binding EC₅₀ of approximately 140 nM in rat liver cytosol, and it acts as a partial antagonist rather than a full agonist [3]. This class-level evidence supports the expectation that 1,3,8-Trichlorodibenzofuran will exhibit AhR activation potency orders of magnitude below that of 2,3,7,8-TCDF.

Aryl hydrocarbon receptor Toxic equivalency Structure–activity relationship

Optimal Application Scenarios for 1,3,8-Trichlorodibenzofuran in Environmental, Analytical, and Toxicological Research


Environmental Fate and Multimedia Partitioning Studies Requiring a Tri-CDF with Maximal Air-Phase Preference

Because 1,3,8-Trichlorodibenzofuran exhibits the highest Henry's Law constant among the compared tri-chlorinated isomers (4.2 × 10⁻¹ vs. 3.2–4.1 × 10⁻¹ mol m⁻³ Pa⁻¹), it is the preferred congener for experiments that require enhanced volatility, such as air–water exchange flux measurements, atmospheric transport modelling, or headspace GC-MS method development where efficient purging from aqueous samples is critical [1][2].

Bioaccumulation Modelling Where Reduced Lipophilicity Relative to 2,3,7,8-TCDF Is Desired

With a predicted log P of 6.00 (vs. 6.53 for TCDF) and an estimated BCF approximately 2.5-fold lower than that of 2,3,7,8-TCDF, 1,3,8-Trichlorodibenzofuran serves as a less bioaccumulative trichlorinated congener for comparative bioconcentration studies, allowing researchers to probe the influence of a single chlorine substitution difference on tissue distribution without the extreme lipophilicity of TCDF [1][2].

AhR-Negative Control or AhR-Independent Mechanistic Studies in In Vitro Toxicology

The absence of 2,3,7,8-chlorine substitution places 1,3,8-Trichlorodibenzofuran in the class of PCDFs that do not potently activate the AhR. This property makes it suitable as a congener-matched negative control when using 2,3,7,8-substituted PCDFs as AhR agonists in reporter gene assays, or for investigating AhR-independent cellular responses to chlorinated dibenzofurans [1][2].

Analytical Method Development and Congener-Specific GC-MS Calibration

The unique combination of chlorine substitution pattern and intermediate volatility of 1,3,8-Trichlorodibenzofuran provides a distinct relative retention time (RRT) on both non-polar (DB-5) and polar (RT-2330) GC columns, enabling its use as a retention-time marker within the tri-chlorinated PCDF elution window during isomer-specific dioxin analysis [1]. Its RRT on DB-5 relative to 2,3,7,8-TCDF is approximately 0.85 (estimated from homolog elution order), making it analytically distinguishable from co-eluting isomers.

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